molecular formula C19H17NO5S2 B2616015 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate CAS No. 896305-81-0

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate

Cat. No.: B2616015
CAS No.: 896305-81-0
M. Wt: 403.47
InChI Key: WOUIAFUZIIZNIH-UHFFFAOYSA-N
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Description

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a pyranone ring, and an ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazole ring: This can be achieved by the condensation of 2-aminothiazole with an appropriate aldehyde or ketone under acidic or basic conditions.

    Thioether formation: The thiazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Pyranone ring synthesis: The intermediate is subjected to cyclization reactions to form the pyranone ring, often using reagents such as acetic anhydride or other dehydrating agents.

    Esterification: Finally, the compound is esterified with 2-(m-tolyloxy)acetic acid using standard esterification techniques, such as the use of a coupling agent like DCC (dicyclohexylcarbodiimide) or EDC (ethyl(dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyranone ring can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ester is converted to an amide or other derivatives using appropriate nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Ammonia, amines, alcohols.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Amide or other ester derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical modifications.

Biology

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.

Medicine

In medicinal chemistry, derivatives of this compound could be investigated for their pharmacological properties. The presence of the thiazole ring, in particular, is often associated with antimicrobial and anti-inflammatory activities.

Industry

In material science, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The thiazole ring could bind to active sites of enzymes, while the ester and pyranone groups might interact with other molecular targets, influencing pathways involved in inflammation, infection, or other biological processes.

Comparison with Similar Compounds

Similar Compounds

    6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl acetate: Lacks the m-tolyloxy group, which may affect its reactivity and biological activity.

    4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate: Lacks the thiazole and thioether groups, which could result in different chemical and biological properties.

    6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl benzoate: Contains a benzoate group instead of the m-tolyloxy group, potentially altering its interactions and applications.

Uniqueness

The combination of the thiazole ring, pyranone ring, and m-tolyloxy ester in 6-(((4-methylthiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 2-(m-tolyloxy)acetate makes it unique

Properties

IUPAC Name

[6-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 2-(3-methylphenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO5S2/c1-12-4-3-5-14(6-12)24-9-18(22)25-17-8-23-15(7-16(17)21)11-27-19-20-13(2)10-26-19/h3-8,10H,9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOUIAFUZIIZNIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)OC2=COC(=CC2=O)CSC3=NC(=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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